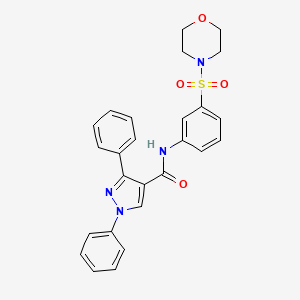
N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-601613 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of WAY-601613 involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The industrial production methods for WAY-601613 are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification.
Chemical Reactions Analysis
WAY-601613 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
WAY-601613 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: WAY-601613 is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of WAY-601613 involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, WAY-601613 can modulate their activity, leading to therapeutic effects. The pathways involved in its mechanism of action are complex and may include signal transduction pathways, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
WAY-601613 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: This compound is a selective antagonist for the serotonin receptor, differing in its mechanism of action and biological effects.
The uniqueness of WAY-601613 lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for research and therapeutic development.
Properties
Molecular Formula |
C26H24N4O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H24N4O4S/c31-26(27-21-10-7-13-23(18-21)35(32,33)29-14-16-34-17-15-29)24-19-30(22-11-5-2-6-12-22)28-25(24)20-8-3-1-4-9-20/h1-13,18-19H,14-17H2,(H,27,31) |
InChI Key |
MBEZXUPYGYMHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


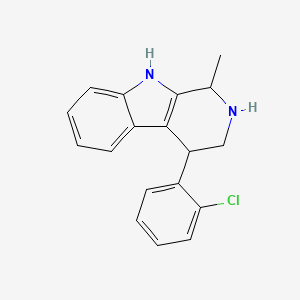
![5-[(Naphthalen-2-ylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B10802923.png)
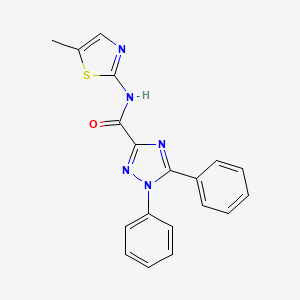
![N-(1-Benzylpiperidin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802928.png)
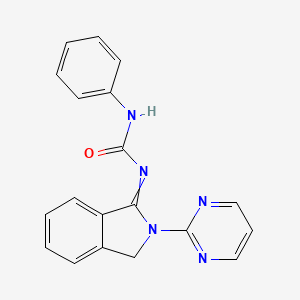
![2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol](/img/structure/B10802942.png)


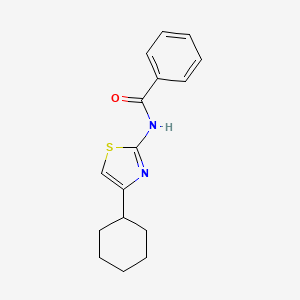
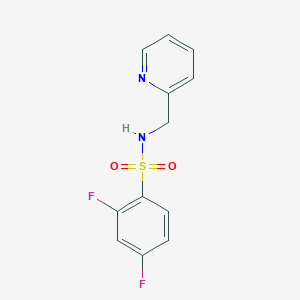
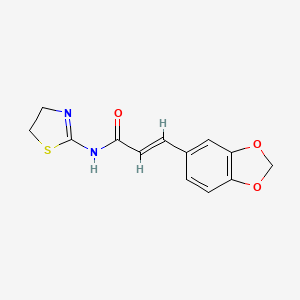
![2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10802973.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B10802976.png)
![5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802997.png)
